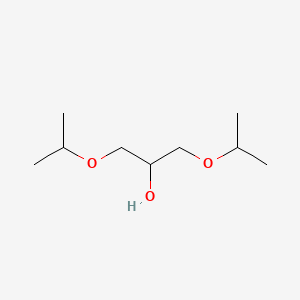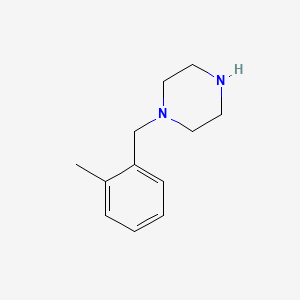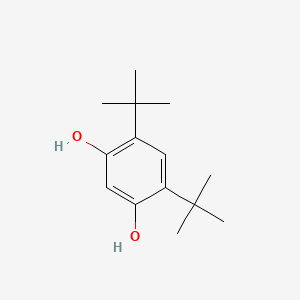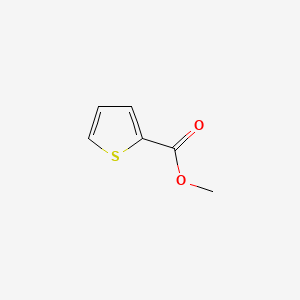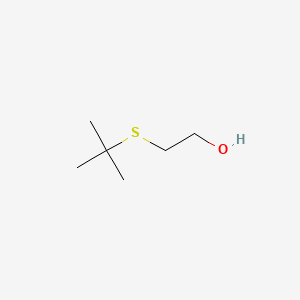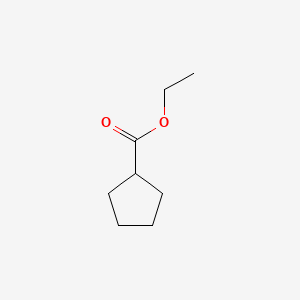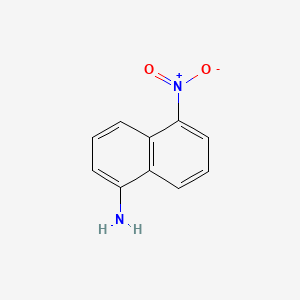
1-Naphthalenamine, 5-nitro-
Overview
Description
“1-Naphthalenamine, 5-nitro-” is also known as “5-Nitro-1-naphthalenamine”. It is an organic compound with the molecular formula C10H8N2O2 . It is derived from naphthalene, an aromatic hydrocarbon .
Synthesis Analysis
The synthesis of “1-Naphthalenamine, 5-nitro-” involves various chemical reactions. The aromatization or dehydrogenation of the nitro enamine 5-nitro-3,4-dihydro-1-naphthylamine or of the nitro imine 5-nitro-3,4-dihydro-1 (2H)-naphthylimine to 5-nitro-1-naphthylamine or 5-nitroso-1-naphthylamine or a mixture of the compounds is carried out, e.g. in an inert solvent, in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of “1-Naphthalenamine, 5-nitro-” consists of 10 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The average mass of the molecule is 188.183 Da .Physical And Chemical Properties Analysis
“1-Naphthalenamine, 5-nitro-” has a density of 1.4±0.1 g/cm3, a boiling point of 385.3±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 63.4±3.0 kJ/mol and a flash point of 186.8±22.3 °C . The compound has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .Scientific Research Applications
Optoelectronic Devices
5-nitronaphthalen-1-amine is utilized in the synthesis of naphthalene-based push-pull dyes . These dyes are integral to the development of optoelectronic devices due to their delocalized π-systems, which are capped with electron-donating and electron-accepting groups . The interaction between these groups facilitates intramolecular charge transfer, a critical property for materials used in solar cells and light-emitting diodes.
Neurodegenerative Disease Research
This compound has potential applications in labeling protein aggregates in the brain, which are associated with neurodegenerative diseases like Alzheimer’s. Researchers aim to develop analogs of 5-nitronaphthalen-1-amine that can bind with high specificity to tau protein aggregates, characteristic of neurodegeneration caused by repetitive mild trauma .
Fluorescent Probes
Due to its optical properties, such as solvatochromism, 5-nitronaphthalen-1-amine derivatives can be used as fluorescent probes. These probes can help in sensing applications, including the detection of ions or molecules in various environments, contributing to advancements in bioimaging and diagnostics .
Synthetic Chemistry
In synthetic chemistry, 5-nitronaphthalen-1-amine serves as a building block for complex molecules. Its reactivity allows for the creation of diverse heterocyclic compounds through reactions like heterocyclization and cross-coupling, which are fundamental in developing pharmaceuticals and agrochemicals .
Material Science
The compound’s derivatives exhibit interesting properties that are valuable in material science. They can be used to create stable, heat-resistant coatings for packaging or as active materials in organic electronic devices, enhancing durability and performance .
Antimalarial and Anticancer Drug Development
Quinoline-containing molecules, which can be synthesized using 5-nitronaphthalen-1-amine, are known for their strong antimalarial activity. Additionally, they play a critical role in the development of anticancer drugs, offering new avenues for therapeutic interventions .
Organic Electronic Devices
The push-pull chromophores derived from 5-nitronaphthalen-1-amine are essential for the fabrication of organic electronic devices. Their unique electronic properties enable them to function effectively as semiconductors or conductive materials in these devices .
Heat-Resistant Coatings
Derivatives of 5-nitronaphthalen-1-amine can be formulated into coatings that withstand high temperatures. These coatings are particularly useful in industrial applications where thermal stability is paramount, such as in aerospace and automotive industries .
Mechanism of Action
Safety and Hazards
“1-Naphthalenamine, 5-nitro-” is considered hazardous. It is harmful if swallowed, causes skin irritation, and may cause serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .
properties
IUPAC Name |
5-nitronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14/h1-6H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWILNPCZSSAIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062945 | |
| Record name | 1-Naphthalenamine, 5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthalenamine, 5-nitro- | |
CAS RN |
3272-91-1 | |
| Record name | 5-Nitro-1-naphthalenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3272-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitro-1-naphthalenamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003272911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-5-nitronaphthalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenamine, 5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthalenamine, 5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Nitro-1-naphthalenamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YG4HZ5D3N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Q & A
Q1: What is the significance of removing the amine group from 1-Amino-5-nitronaphthalene in organic synthesis?
A1: Removing the amine group from 1-Amino-5-nitronaphthalene, a process known as deamination, is significant for synthesizing 1-nitronaphthalene. [] This transformation is particularly valuable because amine groups exert strong directing effects in aromatic chemistry. By strategically placing and subsequently removing an amine group, chemists can control the positions of other substituents on the aromatic ring, facilitating the synthesis of desired target molecules. []
Q2: What is a novel method for deaminating 1-Amino-5-nitronaphthalene?
A2: While traditional methods often utilize diazonium salts formed from the amine, a recent study presents a unique approach. This method focuses on the reductive removal of the amine group from 1-Amino-5-nitronaphthalene, ultimately leading to the formation of 1-nitronaphthalene. [] This novel approach offers an alternative route to achieving the desired deamination and highlights the ongoing exploration of efficient synthetic strategies in organic chemistry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





